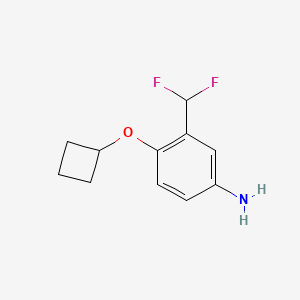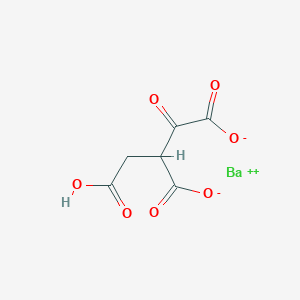
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is an organic compound with a complex structure that includes both an ester and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-formyl-2-nitrophenyl)butanoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by formylation to add the formyl group. The final step involves esterification to form the ethyl ester.
Nitration: The aromatic precursor is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formylation: The nitrated compound is then subjected to a formylation reaction, often using reagents like formic acid or formyl chloride in the presence of a catalyst.
Esterification: The final step involves the reaction of the formylated nitro compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and formyl groups direct incoming substituents to specific positions on the ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Ethyl 4-(4-amino-2-formylphenyl)butanoate.
Oxidation: Ethyl 4-(4-carboxy-2-nitrophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenyl)butanoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Ethyl 4-(4-formylphenyl)butanoate:
Ethyl 4-(4-amino-2-nitrophenyl)butanoate: Contains an amino group instead of a formyl group, leading to different chemical properties and reactivity.
The presence of both the nitro and formyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
ethyl 4-(4-formyl-2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
APEAFLSQXDJKKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)

![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)









